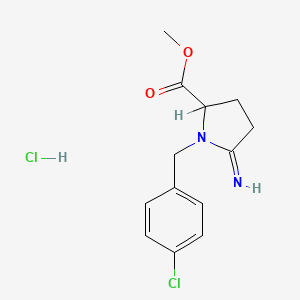
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiacyclopentane ring substituted with piperidinomethyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multi-step organic reactions. The starting materials often include thiacyclopentane derivatives and piperidine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: The piperidinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature control to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperacillin: A related compound with a piperidine structure used as an antibiotic.
Thiacyclopentane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This detailed article provides a comprehensive overview of (2-alpha,5-alpha)-2,5-Di(piperidinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
172753-35-4 |
|---|---|
Fórmula molecular |
C16H32Cl2N2OS |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2,5-bis(piperidin-1-ylmethyl)thiolane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C16H30N2OS.2ClH/c19-20-15(13-17-9-3-1-4-10-17)7-8-16(20)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H |
Clave InChI |
OWBWNQOSHNCFLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CCC(S2=O)CN3CCCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


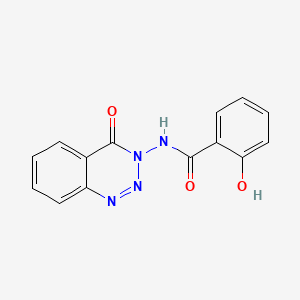
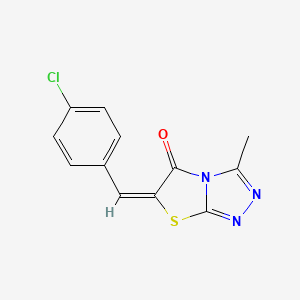

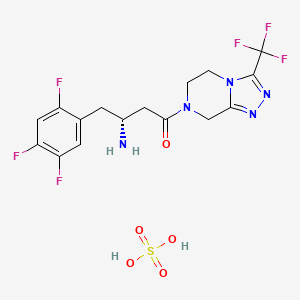
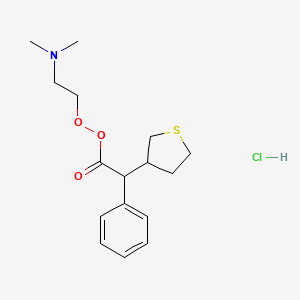
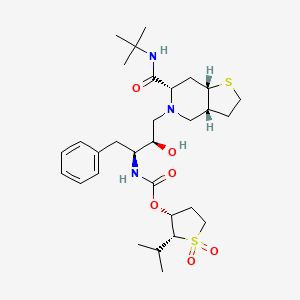
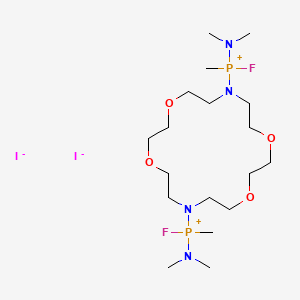

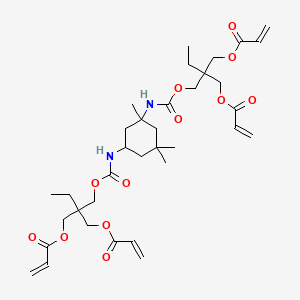
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
